Cas no 704209-83-6 (Cyclopropanecarboximidamide, 1-methoxy-)

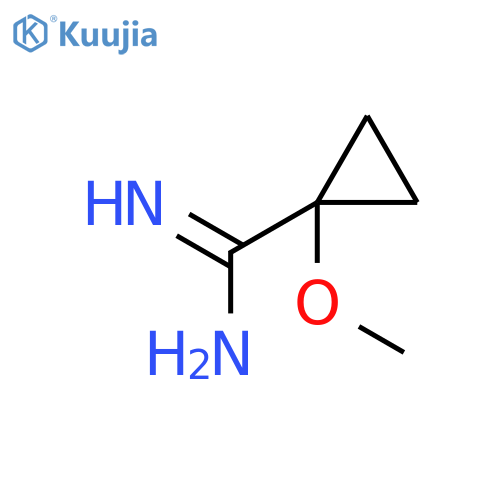

704209-83-6 structure

商品名:Cyclopropanecarboximidamide, 1-methoxy-

Cyclopropanecarboximidamide, 1-methoxy- 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboximidamide, 1-methoxy-

- EN300-7461333

- 704209-83-6

- 1-methoxycyclopropane-1-carboximidamide

-

- インチ: InChI=1S/C5H10N2O/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H3,6,7)

- InChIKey: NPXMFGYPPAQEGQ-UHFFFAOYSA-N

- ほほえんだ: COC1(CC1)C(=N)N

計算された属性

- せいみつぶんしりょう: 114.0794

- どういたいしつりょう: 114.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- PSA: 59.1

Cyclopropanecarboximidamide, 1-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7461333-0.1g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 0.1g |

$2668.0 | 2024-05-23 | |

| Enamine | EN300-7461333-2.5g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 2.5g |

$5940.0 | 2024-05-23 | |

| Enamine | EN300-7461333-0.05g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 0.05g |

$2545.0 | 2024-05-23 | |

| Enamine | EN300-7461333-0.5g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 0.5g |

$2910.0 | 2024-05-23 | |

| Enamine | EN300-7461333-1.0g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 1.0g |

$3031.0 | 2024-05-23 | |

| Enamine | EN300-7461333-5.0g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 5.0g |

$8790.0 | 2024-05-23 | |

| Enamine | EN300-7461333-10.0g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 10.0g |

$13032.0 | 2024-05-23 | |

| Enamine | EN300-7461333-0.25g |

1-methoxycyclopropane-1-carboximidamide |

704209-83-6 | 95% | 0.25g |

$2789.0 | 2024-05-23 |

Cyclopropanecarboximidamide, 1-methoxy- 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

704209-83-6 (Cyclopropanecarboximidamide, 1-methoxy-) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量